molecular formula C17H11N5O3S2 B2491495 N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide CAS No. 1105229-20-6

N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide

Cat. No. B2491495
CAS RN: 1105229-20-6
M. Wt: 397.43
InChI Key: CTDBIZUVZRWDDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide often involves multiple steps, including the formation of thiazole rings and the introduction of nitro and carboxamide groups. For example, the synthesis of 4-thiazolidine derivatives of 6-nitroindazole, which shares structural similarities, involves starting from 6-nitroindazole and involves chemical and spectral analyses such as IR, 1H NMR, 13C NMR, and FAB-Mass to confirm the structures of the synthesized compounds (Samadhiya, Sharma, Srivastav, & Srivastava, 2012).

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using techniques such as X-ray crystallography, NMR, and mass spectrometry. These analyses can reveal the conformational and configurational aspects of the molecule, which are crucial for understanding its reactivity and interaction with biological targets. For instance, the structures of some N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines were established by X-ray crystallography, providing insights into their conformational behavior (Argilagos et al., 1997).

Scientific Research Applications

Antimicrobial and Antitubercular Activities

A series of compounds, including derivatives similar to "N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide", have been synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds show promise in combating various bacterial and fungal pathogens, highlighting their potential as leads for developing new antimicrobial agents. Notably, their activities against Gram-positive bacteria and their significant antitubercular properties make them valuable for further research in this area (Samadhiya, Sharma, Srivastav, & Srivastava, 2012); (Samadhiya, Sharma, & Srivastava, 2013).

Antitumor Properties

Research has indicated that derivatives of "N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide" exhibit potent antitumor activities. These compounds have been shown to be effective against various tumorigenic cell lines, suggesting their potential utility in cancer therapy. Their ability to induce cytostatic activities against malignant human cell lines, including cervical, breast, colon, and laryngeal carcinoma, underscores their significance in antitumor research (Yoshida et al., 2005); (Racané et al., 2006).

Antibacterial Activity

Compounds structurally related to "N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide" have been synthesized and tested for their antibacterial efficacy. Some of these compounds have shown promising results against pathogenic strains, with notable activity against Gram-positive bacterial strains. This highlights their potential as a basis for developing new antibacterial agents (Bikobo et al., 2017).

Anti-Infective Applications

Thiazolides, a class of drugs to which "N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide" belongs, have been identified as novel anti-infective agents effective against a broad spectrum of viruses, bacteria, intracellular and extracellular protozoan parasites, and even proliferating mammalian cells. This broad spectrum of activity offers a significant advantage for the development of new treatments for a variety of infectious diseases (Hemphill, Müller, & Müller, 2012).

properties

IUPAC Name

2-anilino-N-(6-nitro-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N5O3S2/c23-15(13-9-26-16(20-13)18-10-4-2-1-3-5-10)21-17-19-12-7-6-11(22(24)25)8-14(12)27-17/h1-9H,(H,18,20)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDBIZUVZRWDDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.